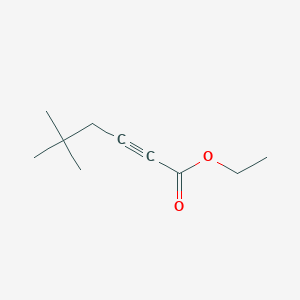

Ethyl 5,5-dimethylhex-2-ynoate

Description

Structure

3D Structure

Properties

CAS No. |

922177-74-0 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

ethyl 5,5-dimethylhex-2-ynoate |

InChI |

InChI=1S/C10H16O2/c1-5-12-9(11)7-6-8-10(2,3)4/h5,8H2,1-4H3 |

InChI Key |

HIOVBPPISWDGAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CCC(C)(C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Ethyl 5,5 Dimethylhex 2 Ynoate

Nucleophilic Additions and Conjugate Additions

Asymmetric Nucleophilic Additions

Asymmetric nucleophilic additions to α,β-alkynoic esters like ethyl 5,5-dimethylhex-2-ynoate are crucial for the stereoselective synthesis of complex molecules. These reactions often employ chiral auxiliaries or catalysts to induce facial selectivity in the addition of nucleophiles to the electron-deficient alkyne. bath.ac.ukpitt.edu

Research in the broader context of α,β-unsaturated systems shows that the addition of organocuprates is a common method for introducing nucleophiles in a conjugate manner. For instance, the stereoselective conjugate addition of a methyl cuprate (B13416276) to a structurally related pyranone system proceeds with high yield, demonstrating the effectiveness of this approach for creating new stereocenters. nih.gov While specific studies on the asymmetric addition of organocuprates to this compound are not extensively documented in the provided results, the principles of asymmetric conjugate addition using chiral ligands or auxiliaries are well-established for similar substrates. bath.ac.ukwhiterose.ac.uk The bulky tert-butyl group in this compound likely plays a significant role in the stereochemical outcome of such additions.

In a related context, organocatalysis has emerged as a powerful tool for asymmetric reactions. Proline-based organocatalysts, for example, are effective in promoting asymmetric aza-Michael reactions. whiterose.ac.uk Furthermore, chiral phosphoric acids have been used to catalyze the enantioselective nucleophilic substitution of propargyl alcohols, including a derivative of 5,5-dimethylhex-3-yn-2-ol, with indoles. semanticscholar.org This highlights the potential for developing asymmetric nucleophilic additions to this compound using organocatalytic methods.

A study on the reaction of ethyl 5,5-dimethylhexa-2,3-dienoate, an allenoate isomer, with aldehydes in the presence of sodium ethoxide, leads to the formation of conjugated dienes and enynes. thieme-connect.de This reaction, while not a direct nucleophilic addition to the alkyne, illustrates the reactivity of related unsaturated esters and the potential for tandem reactions.

| Reaction Type | Nucleophile/Catalyst System | Product Type | Key Findings |

| Asymmetric Conjugate Addition | Organocuprates / Chiral Ligands | Chiral Alkenes | General method for stereoselective C-C bond formation. nih.gov |

| Asymmetric aza-Michael Reaction | Nitrogen Nucleophiles / Organocatalysts | β-Amino Esters | Proline-based catalysts show high efficiency. whiterose.ac.uk |

| Asymmetric Nucleophilic Substitution | Indoles / Chiral Phosphoric Acid | Substituted Indoles | Effective for related propargyl systems. semanticscholar.org |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. scribd.com this compound, as an activated alkyne, can participate as a dienophile or dipolarophile in various cycloaddition reactions. researchgate.netnih.gov

The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings. dspmuranchi.ac.in In these reactions, this compound would act as the dienophile, reacting with a conjugated diene. The electron-withdrawing nature of the ester group activates the alkyne for reaction with electron-rich dienes. researchgate.net While specific examples of this compound in Diels-Alder reactions were not found in the search results, the general principles are well-established. mdpi.comrsc.orgucl.ac.ukmsu.edulibretexts.org The reaction of 2H-pyran-2-ones with electron-deficient alkynes has been studied, indicating that such cycloadditions can be shifted towards a more synchronous, concerted mechanism. researchgate.net

[3+2] Cycloadditions, particularly the Huisgen 1,3-dipolar cycloaddition of azides to alkynes, are widely used for the synthesis of 1,2,3-triazoles. organic-chemistry.orguchicago.eduwikipedia.org This reaction can be performed thermally or, more commonly, catalyzed by copper(I) or ruthenium complexes. organic-chemistry.orgwikipedia.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective, typically yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.govimist.ma In contrast, ruthenium-catalyzed reactions (RuAAC) can provide the 1,5-disubstituted regioisomer and are also effective for internal alkynes. organic-chemistry.orgwikipedia.org

Given its structure as an internal, though activated, alkyne, this compound would be a suitable substrate for RuAAC to produce fully substituted triazoles. organic-chemistry.org The thermal reaction would likely lead to a mixture of regioisomers. wikipedia.orgimist.ma

| Catalyst | Regioselectivity | Substrate Scope |

| Copper(I) | 1,4-disubstituted | Primarily terminal alkynes organic-chemistry.orgwikipedia.org |

| Ruthenium | 1,5-disubstituted | Terminal and internal alkynes organic-chemistry.orgwikipedia.org |

| Thermal | Mixture of regioisomers | Terminal and internal alkynes wikipedia.org |

Pericyclic reactions encompass a broad class of concerted reactions involving a cyclic transition state, including electrocyclic reactions and sigmatropic rearrangements. msu.edulibretexts.orgdspmuranchi.ac.in While specific examples involving this compound are not detailed in the provided search results, its conjugated system makes it a potential candidate for such transformations under appropriate thermal or photochemical conditions. libretexts.orgdspmuranchi.ac.in For instance, related conjugated systems can undergo electrocyclization. msu.edu Sigmatropic rearrangements, such as the Claisen rearrangement, are also common for related vinyl ether systems. pitt.edu

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a wide array of transformations for alkynes, including reactions that are difficult to achieve through other means. rsc.orgwhiterose.ac.ukresearchgate.net

Hydroformylation involves the addition of a formyl group and a hydrogen atom across the triple bond, typically catalyzed by rhodium or cobalt complexes. While direct hydroformylation of this compound is not specifically documented, related unsaturated esters have been subjected to hydroformylation conditions, often as part of a tandem reaction sequence. researchgate.netescholarship.org

Hydrocarboxylation, the addition of a carboxylic acid group, can be achieved with carbon dioxide in the presence of transition metal catalysts. beilstein-journals.orgnii.ac.jp Rhodium-catalyzed hydrocarboxylation of α,β-unsaturated esters with CO₂ has been demonstrated. beilstein-journals.org This methodology could potentially be applied to this compound to synthesize dicarboxylic acid derivatives.

Cyclization Reactions (e.g., Pauson-Khand type)

This compound can participate in cyclization reactions, a key strategy in organic synthesis for constructing ring systems. One notable example is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone. wikipedia.orgcsic.es This reaction is a powerful tool for creating five-membered rings with a high degree of molecular complexity in a single step. thieme-connect.de

The Pauson-Khand reaction can be performed under either intermolecular or intramolecular conditions. wikipedia.org The intramolecular version is particularly useful for synthesizing fused bicyclic systems, such as 5,5- and 6,5-membered fused rings, and often exhibits high syn-selectivity. wikipedia.orgresearchgate.net The reaction's efficiency can be influenced by various factors, including the choice of transition metal catalyst (with cobalt and rhodium being common), the use of additives, and the reaction conditions. wikipedia.orgcsic.es Additives like N-methylmorpholine N-oxide (NMO) can accelerate the reaction and improve yields by facilitating the removal of carbon monoxide ligands from the metal center. wikipedia.orgcsic.es

While specific studies detailing the Pauson-Khand reaction of this compound are not prevalent in the provided search results, the general principles of the reaction are well-established. wikipedia.orgcsic.esthieme-connect.de The regioselectivity of the intermolecular Pauson-Khand reaction is largely governed by steric effects, with terminal alkynes typically yielding the α-substituted cyclopentenone. csic.es For internal alkynes, a mixture of regioisomers can be expected, although steric hindrance on one of the alkyne substituents can direct the selectivity. csic.es

The general mechanism, while not fully elucidated, is widely accepted to begin with the formation of a dicobalt hexacarbonyl acetylene (B1199291) complex. wikipedia.org Subsequent coordination of an alkene, migratory insertion of carbon monoxide, and reductive elimination deliver the final cyclopentenone product. wikipedia.org The rate-limiting step is often the dissociation of a carbon monoxide ligand from the organometallic complex. wikipedia.orgbeilstein-journals.org

The table below illustrates the general conditions and outcomes for Pauson-Khand reactions, which would be applicable to substrates like this compound.

| Catalyst System | Alkene Partner | Additive | Typical Conditions | Product Type |

| Co₂(CO)₈ | Norbornadiene | - | Toluene, 70°C, 24h | Fused bicyclic cyclopentenone |

| Co₂(CO)₈ | Ethylene | NMO | Dichloromethane, rt | Substituted cyclopentenone |

| [Rh(CO)₂Cl]₂ | Intramolecular alkene | - | Toluene, heat | Fused polycyclic system |

Isomerization and Rearrangement Processes

This compound can undergo isomerization and rearrangement reactions, which alter its structural framework to yield isomeric products. These transformations can be induced by various catalysts and reaction conditions.

One common type of isomerization is the conversion of the alkyne moiety to other isomeric forms. For instance, under certain catalytic conditions, alkynes can isomerize to allenes or conjugated dienes. While specific examples for this compound are not detailed in the provided search results, metal-catalyzed hydrogen atom transfer (HAT) is a known method for alkene isomerization. researchgate.net This process involves the transfer of a hydrogen atom from a metal hydride to an olefin, forming a radical intermediate that can then rearrange. researchgate.net

Rearrangement reactions can lead to more significant structural changes. For example, the Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether. pitt.edu While not directly applicable to this compound in its current form, it could be a potential transformation if the molecule were first converted to a suitable precursor. Olefin isomerization-Claisen rearrangement (ICR) reactions provide a strategy for forming highly substituted carbon centers. pitt.edu

Another relevant rearrangement is the Nazarov cyclization, which involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone to a cyclopentenone. rsc.org This reaction could be a subsequent step after a primary transformation of this compound into a divinyl ketone precursor.

The table below summarizes potential isomerization and rearrangement reactions that related structures can undergo, providing a framework for understanding the potential reactivity of this compound.

| Reaction Type | Catalyst/Reagent | Key Intermediate | Product Type |

| Alkene Isomerization | Co(dmgBF₂)₂/H₂ | Radical | Isomerized alkene |

| Claisen Rearrangement | Heat or Lewis Acid | Allyl vinyl ether | γ,δ-Unsaturated carbonyl |

| Nazarov Cyclization | Acid (e.g., H₂SO₄, FeCl₃) | Divinyl ketone cation | Cyclopentenone |

C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful and atom-economical strategy in organic synthesis. rsc.org This approach avoids the need for pre-functionalized starting materials. Transition metal-catalyzed C-H activation has emerged as a key method for achieving this transformation. rsc.orgrsc.org

In the context of this compound, C-H activation could potentially occur at various positions, depending on the catalyst and directing group. rsc.org Directing groups are functional groups within the substrate that can coordinate to the metal catalyst, guiding the C-H activation to a specific site. rsc.org Common directing groups include nitrogen- and oxygen-containing functionalities. rsc.org The ester group in this compound could potentially act as a directing group, although this is not explicitly documented in the provided search results.

Research has shown that rhodium(III) and iridium catalysts are effective for C-H activation/cyclization reactions with alkynes. rsc.org For instance, the reaction of N-sulfonyl ketimines with internal alkynes, catalyzed by Rh(III), leads to the formation of spirocyclic sultams via C-H activation and [3+2] annulation. rsc.org However, such reactions with unsymmetrical alkynes can sometimes result in poor regioselectivity. rsc.org

The table below outlines general approaches to C-H activation and functionalization that could be relevant to this compound.

| Catalyst System | Directing Group | Reaction Type | Product Type |

| [Cp*RhCl₂]₂ / AgSbF₆ | N-Sulfonyl Ketimine | C-H Activation/[3+2] Annulation | Spirocyclic Sultam |

| [Ir(cod)₂]OTf / BIPHEP | Sulfide | Vinylic sp² C-H Activation | Sulfur-containing heterocycle |

| Pd(OAc)₂ / AgOAc | Amide | Dehydrogenative C-H Activation | Annulated β-carbolinone |

Chemo-, Regio-, and Stereoselective Reactivity

Control of Addition Stereochemistry

Controlling the stereochemistry of addition reactions to the alkyne bond of this compound is crucial for the synthesis of specific stereoisomers. The stereochemical outcome of such reactions is influenced by factors like the reagents used, the presence of catalysts, and the reaction conditions.

For instance, in hydroboration reactions, the use of bulky boranes can lead to high stereoselectivity. Similarly, in catalytic hydrogenation, the choice of catalyst and support can influence the stereochemistry of the resulting alkene. While specific studies on this compound are not available in the search results, general principles of stereoselective additions to alkynes apply.

The addition of organometallic reagents, such as in carbocupration, often proceeds with high syn-selectivity. The stereochemistry of ene reactions involving allylic alcohols can be influenced by a steering effect from the hydroxyl group. uoc.gr

The table below provides examples of how the stereochemistry of addition reactions to alkynes can be controlled.

| Reaction Type | Reagent/Catalyst | Stereochemical Outcome |

| Catalytic Hydrogenation | Lindlar's Catalyst | syn-addition (Z-alkene) |

| Dissolving Metal Reduction | Na/NH₃ | anti-addition (E-alkene) |

| Hydroboration | 9-BBN | syn-addition |

| Carbocupration | Organocuprate | syn-addition |

Applications of Ethyl 5,5 Dimethylhex 2 Ynoate in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Compounds

The electron-deficient triple bond in Ethyl 5,5-dimethylhex-2-ynoate makes it an excellent substrate for various cycloaddition reactions, providing access to a diverse range of complex heterocyclic systems. These reactions are fundamental in medicinal chemistry and materials science for creating novel molecular frameworks.

One of the most powerful methods for pyridine (B92270) synthesis is the transition metal-catalyzed [2+2+2] cycloaddition of alkynes. Ruthenium complexes, in particular, have been shown to be highly effective catalysts for the co-cyclotrimerization of 1,6-diynes with monoalkynes. researchgate.netrsc.orgchesci.com In this context, this compound can serve as the monoalkyne component, reacting with various diynes to produce highly substituted pyridine and benzene (B151609) derivatives. researchgate.netrsc.org The reaction often proceeds with high regioselectivity, which is crucial for the synthesis of well-defined functional molecules. rsc.org

Another significant application is in the synthesis of 1,2,3-triazoles via the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). chesci.comnih.govorganic-chemistry.org Unlike the more common copper-catalyzed variant which yields 1,4-disubstituted triazoles, the RuAAC regioselectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org this compound is a suitable internal alkyne for this transformation, reacting with organic azides in the presence of a ruthenium catalyst to yield fully substituted triazoles, which are important scaffolds in drug discovery. nih.govorganic-chemistry.org

The Bohlmann–Rahtz pyridine synthesis offers an alternative, metal-free route to pyridines, involving the reaction of an enamine with an ethynyl (B1212043) carbonyl compound. beilstein-journals.org As an activated ethynyl ester, this compound is a prime candidate for this methodology, which proceeds through a Michael addition followed by a cyclodehydration sequence. beilstein-journals.org

Below is a table summarizing potential heterocyclic syntheses utilizing this compound as a key precursor.

| Reaction Type | Heterocycle Formed | Key Reagents/Catalysts | Relevant Findings | Citations |

| [2+2+2] Cycloaddition | Substituted Pyridines | 1,6-Diynes, CpRuCl(cod) | Efficient method for fused pyrrolidine (B122466) systems and bicyclic benzenes. researchgate.netrsc.org | researchgate.netrsc.orgchesci.com |

| Azide-Alkyne Cycloaddition (RuAAC) | 1,5-Disubstituted 1,2,3-Triazoles | Organic Azides, [CpRuCl] complexes | Regioselective synthesis of highly substituted triazoles. nih.govorganic-chemistry.org | chesci.comnih.govorganic-chemistry.org |

| Bohlmann–Rahtz Synthesis | Substituted Pyridines | Enamines (e.g., ethyl β-aminocrotonate), Acid catalyst | Metal-free approach involving Michael addition and cyclodehydration. beilstein-journals.org | beilstein-journals.org |

| Paal-Knorr Type Synthesis | Substituted Pyrroles | Primary Amines, conversion to 1,4-dicarbonyl intermediate | A classic method for pyrrole (B145914) synthesis from 1,4-dicarbonyls, which can be formed from alkyne precursors. wikipedia.orgthieme-connect.derhhz.netorganic-chemistry.org | wikipedia.orgthieme-connect.derhhz.netorganic-chemistry.org |

Building Block for Natural Product Synthesis Intermediates

While direct use of this compound in completed natural product syntheses is not widely documented, it stands as a logical and valuable precursor for key intermediates. Its primary potential lies in its stereoselective reduction to form substituted alkenes, which are common motifs in biologically active molecules.

A prominent example is found in the structure of the potent antimitotic marine natural product, Hemiasterlin, and its synthetic, highly cytotoxic analogue, Taltobulin (HTI-286). researchgate.netthieme-connect.de A key structural fragment of these molecules is the (4S,E)-2,5-dimethylhex-2-enoic acid moiety or its derivatives. rsc.org The E-configuration of the trisubstituted alkene is crucial for its biological activity.

This compound can be envisioned as an ideal starting material for this fragment. The stereoselective reduction of the alkyne can provide access to either the (E)- or (Z)-alkene. For instance, a dissolving metal reduction (e.g., Na in NH₃) would be expected to yield the desired (E)-alkene, while catalytic hydrogenation using a poisoned catalyst like Lindlar's catalyst would produce the corresponding (Z)-alkene. This control over stereochemistry makes the alkyne a versatile entry point for synthesizing various isomers needed for structure-activity relationship (SAR) studies.

| Target Intermediate | Natural Product/Analogue | Synthetic Transformation | Expected Reagents | Citations |

| (E)-Ethyl 2,5-dimethylhex-2-enoate derivative | Hemiasterlin, Taltobulin (HTI-286) | Stereoselective alkyne reduction | Dissolving metal (e.g., Na/NH₃) | researchgate.netthieme-connect.dersc.org |

| (Z)-Ethyl 2,5-dimethylhex-2-enoate derivative | Hemiasterlin Isomers | Stereoselective alkyne reduction | Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | researchgate.netthieme-connect.dersc.org |

Role in the Generation of Advanced Pharmaceutical Scaffolds

The utility of this compound in creating advanced pharmaceutical scaffolds is intrinsically linked to its role as a precursor to natural product intermediates and complex heterocycles. The fragments and ring systems derived from this alkyne are prevalent in compounds with significant therapeutic potential.

The Hemiasterlin family of compounds, accessible via intermediates derived from our target alkyne, are exceptionally potent antimitotic agents with sub-nanomolar cytotoxicity against various cancer cell lines. researchgate.netthieme-connect.de Taltobulin (HTI-286), in particular, has been investigated as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. thieme-connect.de The synthetic accessibility and potential for modification of the dimethylhexenoate fragment, starting from the corresponding alkyne, are critical for developing next-generation ADCs with optimized potency and stability. thieme-connect.de

Furthermore, the heterocyclic scaffolds such as pyridines and triazoles that can be synthesized from this compound are considered "privileged structures" in medicinal chemistry. researchgate.net They are present in a vast number of approved drugs and clinical candidates, acting as core components that can be decorated with various functional groups to modulate biological activity. The ability to generate highly substituted versions of these heterocycles using the cycloaddition methodologies described in section 4.1 makes this alkyne a valuable tool for building libraries of novel compounds for drug screening. rsc.orgnih.gov

Material Science Applications (e.g., Polymer Precursors)

Based on a thorough review of the available scientific literature, there are no documented applications of this compound in the field of material science or as a direct precursor for polymers. Its potential in this area remains unexplored.

Development of Novel Reaction Methodologies

The unique reactivity of this compound and its isomers makes it an excellent platform for the development and exploration of new synthetic methods.

A key area of investigation is its relationship with its isomeric allenoate, ethyl 5,5-dimethylhexa-2,3-dienoate. This γ-tert-butylallenoate is a highly reactive intermediate that undergoes facile condensation reactions with aldehydes in the presence of sodium ethoxide to produce stereochemically defined conjugated dienes and enynes. thieme-connect.de The parent alkyne, this compound, can serve as a stable and accessible precursor to generate the reactive allenoate in situ, opening new avenues for tandem reaction sequences.

As an activated alkyne, it is an ideal electrophile for Michael addition reactions. wikipedia.org The development of new catalytic, asymmetric Michael additions of various nucleophiles (carbon, nitrogen, oxygen) to substrates like this compound is an active area of research. mdpi.com Such reactions would provide chiral products that are valuable for asymmetric synthesis.

Finally, the cycloaddition reactions discussed previously (Section 4.1) are themselves at the forefront of methodology development. Using this compound as a test substrate can help in refining catalyst systems (e.g., for ruthenium-catalyzed cycloadditions) to improve yields, expand substrate scope, and control regioselectivity in the formation of complex cyclic molecules. chesci.comnih.gov

| Methodology | Description | Potential Outcome | Key Features | Citations |

| Allenoate Condensation | Use as a precursor to the isomeric allene, ethyl 5,5-dimethylhexa-2,3-dienoate. | Stereoselective synthesis of complex conjugated dienes and enynes. | Access to highly reactive intermediate from a stable precursor. | thieme-connect.de |

| Michael Addition | Conjugate addition of nucleophiles to the electron-deficient alkyne. | Formation of functionalized alkenes, potentially in an asymmetric fashion. | A fundamental bond-forming reaction with broad applicability. | wikipedia.orgmdpi.com |

| Catalytic Cycloadditions | Substrate for developing and optimizing metal-catalyzed reactions like [2+2+2] and RuAAC. | More efficient and selective syntheses of pyridines, triazoles, and other heterocycles. | Advances the state-of-the-art in catalytic methods for heterocycle synthesis. | rsc.orgchesci.comnih.govnih.gov |

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation of Ethyl 5,5 Dimethylhex 2 Ynoate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For ethyl 5,5-dimethylhex-2-ynoate, with its distinct functional groups—an ethyl ester, a disubstituted alkyne, and a bulky tert-butyl group—advanced NMR techniques are indispensable for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for probing its dynamic behavior.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of the nuclei, two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, a key correlation would be observed between the methylene (B1212753) protons (-CH₂-) and the methyl protons (-CH₃) of the ethyl group. The absence of other correlations would confirm the isolation of this ethyl spin system from the rest of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond proton-carbon (¹H-¹³C) correlations. It is instrumental in assigning the carbon signal for each protonated carbon atom. For instance, the methylene protons of the ethyl group would show a correlation to the -CH₂- carbon, the ethyl's methyl protons to the -CH₃ carbon, and the protons of the nine equivalent methyl groups of the tert-butyl group would correlate to the corresponding -CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically two to three bond) ¹H-¹³C correlations, which is vital for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:

The methylene protons of the ethyl group to the ester carbonyl carbon (C=O).

The protons of the tert-butyl group to the quaternary carbon and the adjacent sp-hybridized carbon of the alkyne.

The methylene protons at C4 to the sp-hybridized carbons of the alkyne.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of their bonding sequence. For a relatively small and flexible molecule like this compound, NOESY can help confirm spatial relationships, for example, between the protons of the ethyl group and any protons on a substituent at the other end of the alkyne in a derivative.

| Proton Signal | COSY Correlation | HSQC Correlation (Carbon) | Key HMBC Correlations (Carbon) |

|---|---|---|---|

| -OCH₂CH₃ | -OCH₂CH₃ | -OCH₂CH₃ | -OCH₂CH₃, C=O |

| -OCH₂CH₃ | -OCH₂CH₃ | -OCH₂CH₃ | -OCH₂CH₃ |

| -C(CH₃)₃ | None | -C(CH₃)₃ | -C(CH₃)₃, -C≡C-C(CH₃)₃ |

The tert-butyl group in this compound is sterically demanding, which could lead to hindered rotation around the C4-C5 single bond. Dynamic NMR (DNMR) spectroscopy, which involves acquiring NMR spectra at variable temperatures, is the primary technique for studying such conformational dynamics.

At low temperatures, the rotation around this bond might become slow on the NMR timescale, potentially leading to the observation of distinct signals for the methyl groups of the tert-butyl moiety if they become diastereotopic due to a chiral center elsewhere in a derivative or interaction with a chiral solvent. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), allowing for the determination of the elemental composition of a molecule or fragment. This capability is invaluable for identifying transient intermediates in reaction mechanisms.

In studies of reactions involving this compound, such as additions to the alkyne or transformations of the ester group, HRMS coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to detect and identify key intermediates. For example, in a metal-catalyzed reaction, organometallic intermediates could be observed. The accurate mass measurement allows for the confident assignment of a molecular formula to a detected ion, distinguishing it from other species with the same nominal mass. Analysis of the fragmentation patterns of these intermediates can provide further structural information.

| Fragment Ion Formula | Calculated m/z | Proposed Neutral Loss |

|---|---|---|

| [C₁₀H₁₅O₂]⁺ | 167.1072 | -H |

| [C₈H₁₁O]⁺ | 123.0810 | -OCH₂CH₃ |

| [C₆H₁₁]⁺ | 83.0861 | -COOCH₂CH₃ |

| [C₄H₉]⁺ | 57.0704 | -C≡C-COOCH₂CH₃ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups and for monitoring the progress of a reaction by observing the disappearance of reactant bands and the appearance of product bands.

For this compound, the key vibrational modes are:

C≡C stretch: An internal alkyne gives a stretching vibration in the range of 2190-2260 cm⁻¹. This band is often weak in the IR spectrum due to the small change in dipole moment, but it is typically strong and sharp in the Raman spectrum because of the large change in polarizability.

C=O stretch: The ester carbonyl group exhibits a strong, characteristic absorption in the IR spectrum, typically around 1715-1740 cm⁻¹.

C-O stretch: The ester C-O bonds show stretching vibrations in the fingerprint region of the IR spectrum, usually between 1000-1300 cm⁻¹.

During a reaction, for instance, the reduction of the alkyne to an alkene or alkane, the disappearance of the C≡C stretching frequency and the appearance of C=C (around 1620-1680 cm⁻¹) or C-H bending frequencies for a new C-H bond would be indicative of the reaction's progress.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Alkyne (C≡C) | Stretching | 2190-2260 | Weak to Medium | Strong |

| Ester (C=O) | Stretching | 1715-1740 | Strong | Medium |

| Ester (C-O) | Stretching | 1000-1300 | Strong | Weak |

| Alkyl C-H | Stretching | 2850-3000 | Strong | Strong |

X-ray Crystallography of Derivatives and Co-crystals

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. While obtaining suitable single crystals of a relatively non-polar, flexible molecule like this compound itself can be challenging, its derivatives that are more crystalline can be readily studied.

By introducing functional groups that promote crystallization (e.g., aromatic rings, hydrogen bonding moieties), derivatives of this compound can be synthesized and their structures determined by X-ray diffraction. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the preferred conformation in the crystal lattice. Furthermore, the formation of co-crystals with other molecules can facilitate crystallization and provide insights into intermolecular interactions.

Chiral Chromatography for Enantiomeric Excess Determination

If a derivative of this compound is chiral, it is essential to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and quantifying their relative amounts to determine the enantiomeric excess (ee).

Computational and Theoretical Investigations of Ethyl 5,5 Dimethylhex 2 Ynoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and molecular orbitals. nih.govnrel.gov For Ethyl 5,5-dimethylhex-2-ynoate, these calculations can elucidate key aspects of its electronic structure and reactivity.

The presence of the electron-withdrawing ester group and the electron-rich alkyne moiety creates a unique electronic profile. Quantum chemical calculations can precisely quantify the partial atomic charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. The carbon atoms of the alkyne are expected to be electron-deficient due to the sp-hybridization and the influence of the adjacent carbonyl group, making them susceptible to nucleophilic attack. msu.edu Conversely, the carbonyl oxygen possesses a significant negative partial charge, rendering it a potential site for electrophilic interaction.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Hypothetical Charge (a.u.) |

| O (carbonyl) | -0.65 |

| O (ester) | -0.45 |

| C (alkyne, adjacent to C=O) | +0.30 |

| C (alkyne) | -0.15 |

| C (tert-butyl, quaternary) | +0.10 |

Note: This data is illustrative and would be derived from specific quantum chemical calculations.

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the exploration of reaction mechanisms. vub.be For this compound, this involves identifying plausible reaction pathways, locating the corresponding transition states, and calculating the activation energies. youtube.com This information is vital for predicting the feasibility and kinetics of a given reaction.

For instance, the reaction of this compound with a nucleophile can be modeled to understand the regioselectivity of the attack. Computational methods can map out the potential energy surface for the nucleophile approaching either of the sp-hybridized carbon atoms of the alkyne. By calculating the energies of the transition states for both pathways, the preferred route can be determined. The structure of the transition state provides a snapshot of the geometry of the molecule at the peak of the energy barrier, offering insights into the bonding changes that occur during the reaction. researchgate.net

Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Addition

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| Attack at C2 | Trigonal bipyramidal-like | 15.2 |

| Attack at C3 | Linear approach | 25.8 |

Note: This data is for illustrative purposes and represents a hypothetical outcome of reaction pathway analysis.

These calculations can also be used to study pericyclic reactions, such as cycloadditions, where the alkyne can act as a dienophile. nih.gov The stereochemical and regiochemical outcomes of such reactions can be predicted by analyzing the energies of the different possible transition states.

Conformational Analysis and Energy Landscapes

The flexibility of the ethyl group and the single bonds within the hexynoate chain allows for the existence of multiple conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. lumenlearning.com For this compound, the rotation around the C-C and C-O single bonds will lead to various spatial arrangements of the atoms.

The bulky tert-butyl group is expected to have a significant influence on the conformational preferences, creating steric hindrance that disfavors certain arrangements. lumenlearning.com Computational methods can systematically explore the conformational space by rotating specific dihedral angles and calculating the corresponding energy. This process generates a potential energy landscape, where the minima correspond to stable conformers and the peaks represent the energy barriers for interconversion.

Table 3: Hypothetical Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180° | 0.0 |

| Syn-periplanar | 0° | 2.5 |

| Gauche | 60° | 1.8 |

Note: This illustrative data highlights the expected energetic differences between planar and non-planar arrangements of the ester group.

The most stable conformer is the one with the lowest energy, and its geometry will be the most populated at equilibrium. Understanding the conformational landscape is crucial as the reactivity and spectroscopic properties of a molecule can be influenced by its three-dimensional structure. researchgate.net

Molecular Orbital Theory Applications in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.orgslideshare.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and shapes of these frontier orbitals provide significant insights into the chemical behavior of this compound.

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilic character. youtube.com For this compound, the HOMO is expected to be localized on the alkyne moiety, while the LUMO is likely to be centered on the carbonyl group and the adjacent alkyne carbon.

Table 4: Hypothetical Frontier Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 8.3 |

Note: This data is a representative example of what would be obtained from quantum chemical calculations.

A large HOMO-LUMO gap generally suggests high kinetic stability. The spatial distribution of the HOMO and LUMO can predict the regioselectivity of reactions. For example, in a reaction with an electrophile, the attack will likely occur at the position where the HOMO has the largest coefficient. Conversely, a nucleophilic attack will be directed towards the atom where the LUMO is most prominent. nih.govacs.org

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the interactions of this compound with other molecules, such as solvents or reactants, over a period of time. rug.nl

These simulations are particularly useful for understanding intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, which govern the behavior of the molecule in a condensed phase. For example, an MD simulation of this compound in a solvent like ethanol (B145695) can reveal how the solvent molecules arrange themselves around the solute and how they influence its conformational dynamics. researchgate.net

MD simulations can also be used to study the process of two molecules approaching each other and interacting, providing a dynamic picture of the initial stages of a chemical reaction. researchgate.net The trajectories of the molecules can be analyzed to understand the preferred orientations for interaction and the role of the surrounding medium. This can be particularly insightful for reactions in complex environments.

Future Research Directions and Challenges

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of sterically hindered alkyne esters like Ethyl 5,5-dimethylhex-2-ynoate. Future research will likely focus on designing catalysts that can overcome the steric hindrance imposed by the bulky tert-butyl group, thereby enabling highly selective transformations. Key areas of exploration will include the use of electronically-tuned ligands for transition metal catalysts to modulate reactivity and selectivity in reactions such as hydrogenation, hydroformylation, and cycloaddition. Furthermore, the application of cooperative catalysis, involving multiple catalytic species acting in concert, could provide new avenues for achieving transformations that are currently challenging.

Table 1: Potential Catalytic Systems for Selective Transformations of Alkyne Esters

| Catalytic System | Target Transformation | Potential Advantages |

| Custom Ligand-Metal Complexes | Asymmetric Hydrogenation | High enantioselectivity |

| Bimetallic Nanoparticles | Selective Reduction | Enhanced activity and selectivity |

| Frustrated Lewis Pairs | Metal-free Hydrogenation | Avoidance of metal contamination |

| Photocatalysis with Organic Dyes | C-H Functionalization | Mild reaction conditions |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound into flow chemistry and automated synthesis platforms represents a significant opportunity for accelerating discovery and process optimization. Continuous-flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities, particularly for highly exothermic or fast reactions. acs.org Automated platforms can facilitate the rapid screening of reaction conditions and the synthesis of compound libraries based on the this compound scaffold. mpg.de The development of robust and scalable flow protocols will be a key challenge, requiring careful optimization of reactor design and reaction conditions. researchgate.netnih.gov

Sustainable and Biocatalytic Transformations of Alkyne Esters

A growing emphasis on green chemistry is expected to drive research into sustainable and biocatalytic transformations of alkyne esters. Biocatalysis, using enzymes or whole-cell systems, offers the potential for highly selective and environmentally benign synthetic methods. nih.gov The discovery and engineering of enzymes capable of acting on sterically demanding substrates like this compound would be a significant breakthrough. Areas of interest include enzymatic reductions, hydrations, and carbon-carbon bond-forming reactions. The development of chemo-enzymatic cascades, combining the advantages of both chemical and biological catalysts, could also lead to more efficient and sustainable synthetic routes.

Development of High-Throughput Screening for Reaction Discovery

High-throughput screening (HTS) methodologies will be instrumental in the discovery of new reactions and applications for this compound. sigmaaldrich.comnih.gov By enabling the rapid and parallel execution of a large number of experiments, HTS can accelerate the identification of optimal catalysts, reagents, and reaction conditions for desired transformations. semanticscholar.orgchemrxiv.org The development of miniaturized reaction formats and rapid analytical techniques, such as mass spectrometry and fluorescence-based assays, will be crucial for the successful implementation of HTS in this context. The data generated from HTS campaigns can also be used to train machine learning models to predict reaction outcomes and guide future experimental design.

Unexplored Reactivity Patterns and Synthetic Applications

The unique electronic and steric properties of this compound suggest that it may exhibit unexplored reactivity patterns. Future research should aim to investigate its behavior in a wide range of chemical transformations, including pericyclic reactions, transition metal-catalyzed cross-coupling reactions, and multicomponent reactions. The bulky tert-butyl group could be exploited to control regioselectivity or to stabilize reactive intermediates. The discovery of novel reactivity will open up new avenues for the use of this compound as a building block in the synthesis of complex organic molecules, materials, and biologically active compounds.

Q & A

Q. How should researchers design experiments to optimize enantioselective synthesis of this compound derivatives?

- Methodological Answer : Chiral phosphine ligands (e.g., BINAP or Josiphos) in asymmetric hydrogenation or cross-coupling reactions enhance enantiomeric excess (ee). Rhee and Jeong (2017) achieved >90% ee using Ru-BINAP complexes in THF at −20°C, monitored by chiral HPLC (Chiralpak AD-H column) . Factorial design (e.g., Taguchi methods) can isolate critical parameters like solvent polarity (ε) and catalyst loading, with GC-MS tracking side-product formation .

Data Analysis and Reproducibility

Q. What statistical methods are suitable for analyzing variability in crystallographic data (e.g., bond angles) across derivatives?

- Methodological Answer : Multivariate analysis (ANOVA or PCA) identifies outliers in crystallographic datasets. For example, Cabezas and Fernandez (2019) reported bond angles (α = 105.006°, β = 94.220°) with uncertainties <0.001°, requiring Welch’s t-test to validate deviations from ideal geometry . SHELXL refinement (via Olex2) and R-factor convergence (<0.05) ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.